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Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick über die

Derivatisierungsreaktionen von 10,10-Dimethylanthron, einer Schlüsselverbindung in der

organischen Synthese und pharmazeutischen Entwicklung. Wir untersuchen die Reaktivität

dieses vielseitigen Moleküls und stellen detaillierte Protokolle für seine Umwandlung in

verschiedene Derivate zur Verfügung, wobei der Schwerpunkt auf den zugrunde liegenden

chemischen Prinzipien und praktischen Versuchsdurchführungen liegt.

Einführung in 10,10-Dimethylanthron
10,10-Dimethylanthron (CAS: 5447-86-9) ist ein tricyclisches aromatisches Keton mit der

Summenformel C₁₆H₁₄O.[1][2] Seine Struktur zeichnet sich durch ein Anthracengerüst aus, das

an der C10-Position mit zwei Methylgruppen substituiert ist. Diese geminalen Dimethylgruppen

sind ein entscheidendes Merkmal, das die Reaktivität des Moleküls im Vergleich zum

unsubstituierten Anthron maßgeblich beeinflusst. Sie verhindern die Enolisierung zum

tautomeren Anthrol, wodurch das Molekül in der Ketoform "gefangen" ist und spezifische

Reaktionswege aufweist.[3]

Aufgrund seiner einzigartigen Struktur dient 10,10-Dimethylanthron als wichtiger Baustein in

der organischen Synthese, insbesondere als Vorläufer für die Herstellung des tricyclischen

Antidepressivums Melitracen-Hydrochlorid.[1][4] Die Fähigkeit, sowohl an der Carbonylgruppe
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als auch am aromatischen Ringsystem selektiv funktionalisiert zu werden, macht es zu einem

wertvollen Werkzeug für die Entwicklung neuer pharmazeutischer Wirkstoffe und

Funktionsmaterialien.[3]

Tabelle 1: Physikalisch-chemische Eigenschaften von 10,10-Dimethylanthron

Eigenschaft Wert

Summenformel C₁₆H₁₄O

Molmasse 222,28 g/mol [1]

Aussehen Weißes bis leicht gelbliches Pulver[2]

Schmelzpunkt 101-103 °C[1][4]

CAS-Nummer 5447-86-9[2]

Derivatisierung an der Carbonylgruppe
Die Carbonylgruppe am C9-Atom ist das primäre Zentrum für nukleophile Angriffe und

Reduktionsreaktionen.

Grignard-Reaktion: Synthese von Melitracen-Vorläufern
Eine der bedeutendsten Anwendungen von 10,10-Dimethylanthron ist seine Reaktion mit

Grignard-Reagenzien zur Synthese von tertiären Alkoholen, die als Zwischenprodukte für

Melitracen dienen.[1][5][6] Die Reaktion mit 3-(N,N-Dimethylamino)propylmagnesiumchlorid

führt zur Bildung eines Magnesiumalkoxids, das nach wässriger Aufarbeitung den

entsprechenden tertiären Alkohol liefert.[1]
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Abbildung 1: Allgemeiner Arbeitsablauf der Grignard-Reaktion mit 10,10-Dimethylanthron.

Protokoll 1: Synthese von 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydro-9-anthrol

Sicherheitshinweis: Grignard-Reaktionen sind feuchtigkeitsempfindlich und müssen unter

einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden. Lösungsmittel

und Glasgeräte müssen absolut trocken sein.

Vorbereitung des Grignard-Reagenzes: In einem trockenen Dreihalskolben, ausgestattet mit

einem Rückflusskühler, Tropftrichter und Magnetrührer, werden Magnesiumspäne (1,2

Äquivalente) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Eine kleine Menge 3-Chlor-

N,N-dimethylpropan-1-amin (1,1 Äquivalente) in THF wird zugegeben, um die Reaktion zu

initiieren. Nach dem Start der Reaktion wird die restliche Lösung des Chlorids langsam

zugetropft, um eine moderate Rückflussreaktion aufrechtzuerhalten. Nach beendeter

Zugabe wird die Mischung für eine weitere Stunde unter Rückfluss erhitzt.

Grignard-Addition: Die Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem

THF wird bei 0 °C langsam zum vorbereiteten Grignard-Reagenz getropft.

Reaktionsdurchführung: Nach der Zugabe wird das Reaktionsgemisch für 2-3 Stunden bei

Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels
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Dünnschichtchromatographie (DC) verfolgt werden.

Aufarbeitung: Die Reaktion wird durch langsame Zugabe einer gesättigten wässrigen

Ammoniumchloridlösung bei 0 °C gequencht. Die organische Phase wird abgetrennt und die

wässrige Phase mehrmals mit Diethylether oder Ethylacetat extrahiert.

Isolierung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung

gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter

reduziertem Druck entfernt.

Reinigung: Der rohe tertiäre Alkohol kann durch Umkristallisation oder

Säulenchromatographie gereinigt werden, um das gewünschte Produkt zu erhalten.

Reduktion der Carbonylgruppe
Die Carbonylgruppe von 10,10-Dimethylanthron kann selektiv zu einem sekundären Alkohol

reduziert werden, was zu 10,10-Dimethyl-9,10-dihydro-9-anthrol führt. Starke Reduktionsmittel

wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind für diese

Umwandlung wirksam.[7][8]

10,10-Dimethylanthron 10,10-Dimethyl-9,10-dihydro-9-anthrol
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Abbildung 2: Reduktion der Carbonylgruppe von 10,10-Dimethylanthron.

Protokoll 2: Reduktion von 10,10-Dimethylanthron mit Natriumborhydrid

Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten Lösungsmittel wie

Methanol oder einem THF/Methanol-Gemisch in einem Rundkolben gelöst.[9]
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Reaktion: Der Kolben wird in ein Eisbad gestellt, um die Temperatur auf 0 °C zu senken.

Natriumborhydrid (1,5-2,0 Äquivalente) wird langsam in Portionen zu der gerührten Lösung

gegeben.[10]

Überwachung: Die Reaktion wird bei 0 °C für 1-2 Stunden gerührt und der Fortschritt mittels

DC überwacht.[11]

Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige Zugabe

von Wasser oder verdünnter Salzsäure bei 0 °C gequencht, um überschüssiges NaBH₄ zu

zersetzen.

Extraktion: Das Produkt wird mit einem organischen Lösungsmittel (z. B. Ethylacetat)

extrahiert. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung

gewaschen.

Isolierung und Reinigung: Die organische Phase wird getrocknet (z. B. mit Na₂SO₄), filtriert

und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation

gereinigt werden.

Wittig-Reaktion: Synthese von Alkenen
Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppe in eine exocyclische

Doppelbindung durch Reaktion mit einem Phosphorylid.[12][13] Diese Reaktion ist besonders

nützlich für die Synthese von Melitracen, bei der das Alkohol-Zwischenprodukt dehydratisiert

wird, was einer Wittig-ähnlichen Umwandlung entspricht. Eine direkte Wittig-Reaktion mit

einem Ylid wie Methylentriphenylphosphoran kann zur Synthese von 9-Methylen-10,10-

dimethyl-9,10-dihydroanthracen führen.

Protokoll 3: Wittig-Olefinierung von 10,10-Dimethylanthron

Ylid-Herstellung: In einem trockenen, mit Inertgas gespülten Kolben wird

Methyltriphenylphosphoniumbromid (1,1 Äquivalente) in wasserfreiem THF suspendiert.[14]

Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder

Kalium-tert-butanolat (t-BuOK) (1,05 Äquivalente) wird langsam zugegeben, was zur Bildung

des orange-roten Ylids führt.[15]
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Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem THF

wird bei 0 °C langsam zu der Ylid-Lösung getropft.

Durchführung: Das Reaktionsgemisch wird für mehrere Stunden bei Raumtemperatur

gerührt, bis die Umsetzung laut DC-Analyse vollständig ist.

Aufarbeitung: Die Reaktion wird mit gesättigter wässriger Ammoniumchloridlösung

gequencht. Die Phasen werden getrennt und die wässrige Phase mit Diethylether extrahiert.

Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und

eingeengt. Das Produkt wird durch Säulenchromatographie vom Triphenylphosphinoxid-

Nebenprodukt getrennt, um das reine Alken zu erhalten.

Derivatisierung am aromatischen Ringsystem
Die beiden Benzolringe des Anthron-Gerüsts sind zugänglich für elektrophile aromatische

Substitutionsreaktionen (S_EAr), was die Einführung verschiedener funktioneller Gruppen

ermöglicht.[3]

Halogenierung
Die Bromierung ist eine typische S_EAr-Reaktion, die zur Einführung von Bromatomen in das

aromatische System führt. Ein Patent beschreibt die Synthese von 2-Brom-10,10-

dimethylanthron, was die Regioselektivität der Reaktion unter bestimmten Bedingungen

hervorhebt.[2]

Protokoll 4: Bromierung von 10,10-Dimethylanthron

Sicherheitshinweis: Brom ist hochkorrosiv und giftig. Arbeiten Sie in einem gut belüfteten

Abzug und tragen Sie geeignete Schutzausrüstung.

Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten inerten

Lösungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff gelöst.

Reaktion: Eine Lösung von Brom (1,0-1,1 Äquivalente) im selben Lösungsmittel wird

langsam bei Raumtemperatur oder gekühlt zu der gerührten Lösung getropft. Die Reaktion
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kann durch einen Lewis-Säure-Katalysator wie Eisen(III)-bromid (FeBr₃) beschleunigt

werden.

Durchführung: Die Mischung wird für einige Stunden bei Raumtemperatur gerührt. Der

entstehende Bromwasserstoff wird neutralisiert (z. B. durch eine Gaswaschflasche).

Aufarbeitung: Die Reaktionsmischung wird mit einer wässrigen Natriumthiosulfatlösung

gewaschen, um überschüssiges Brom zu entfernen, gefolgt von Wasser und gesättigter

Kochsalzlösung.

Isolierung: Die organische Phase wird getrocknet, filtriert und das Lösungsmittel abdestilliert.

Das Rohprodukt wird durch Umkristallisation gereinigt.

Friedel-Crafts-Acylierung
Die Friedel-Crafts-Acylierung führt eine Acylgruppe in den aromatischen Ring ein und erzeugt

so ein Keton. Diese Reaktion erfordert eine Lewis-Säure als Katalysator, typischerweise

Aluminiumchlorid (AlCl₃).[16][17]
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Abbildung 3: Schematische Darstellung der Friedel-Crafts-Acylierung.
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Protokoll 5: Friedel-Crafts-Acylierung von 10,10-Dimethylanthron

Ansatz: In einem trockenen, mit Inertgas gespülten Kolben wird wasserfreies

Aluminiumchlorid (1,2 Äquivalente) in einem trockenen, inerten Lösungsmittel (z. B.

Dichlormethan oder Schwefelkohlenstoff) suspendiert. Die Mischung wird auf 0 °C gekühlt.

Bildung des Acylium-Ions: Das entsprechende Acylchlorid (z. B. Acetylchlorid, 1,1

Äquivalente) wird langsam zu der Suspension getropft.[16]

Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) im selben Lösungsmittel

wird langsam zu der Reaktionsmischung bei 0 °C gegeben.

Durchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung bei

Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC).

Aufarbeitung: Die Reaktion wird vorsichtig auf eine Mischung aus Eis und konzentrierter

Salzsäure gegossen, um den Aluminiumchlorid-Komplex zu zersetzen.[16]

Extraktion und Reinigung: Die organische Schicht wird abgetrennt, mit Wasser, gesättigter

Natriumbicarbonatlösung und Kochsalzlösung gewaschen, getrocknet und eingeengt. Das

Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

Zusammenfassung und Ausblick
10,10-Dimethylanthron ist eine robuste und vielseitige Plattform für die chemische Synthese.

Die in diesem Leitfaden beschriebenen Derivatisierungsreaktionen – einschließlich Grignard-

Additionen, Reduktionen, Wittig-Olefinierungen und elektrophilen aromatischen Substitutionen

– eröffnen ein breites Spektrum an Möglichkeiten zur Erzeugung komplexer Moleküle. Die

bereitgestellten Protokolle dienen als Ausgangspunkt für Forscher, um diese Reaktionen zu

optimieren und neue Derivate mit potenziellen Anwendungen in der Pharmazie und den

Materialwissenschaften zu entwickeln. Die gezielte Modifikation an der Carbonylgruppe oder

dem aromatischen System ermöglicht die Feinabstimmung der sterischen und elektronischen

Eigenschaften, was für die Struktur-Wirkungs-Beziehungsstudien in der

Arzneimittelentwicklung von entscheidender Bedeutung ist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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